1,1'-Oxybis(2-fluorocyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(2-fluorocyclohexane) is an organic compound with the molecular formula C12H20F2O. It is a derivative of cyclohexane, where two fluorine atoms are substituted at the 2-position of each cyclohexane ring, and the rings are connected by an oxygen atom at the 1-position.
Vorbereitungsmethoden
The synthesis of 1,1’-Oxybis(2-fluorocyclohexane) typically involves the reaction of cyclohexanol with hydrogen fluoride to introduce the fluorine atoms. The process can be summarized as follows:
Synthesis of 2-fluorocyclohexanol: Cyclohexanol reacts with hydrogen fluoride to form 2-fluorocyclohexanol.
Formation of 1,1’-Oxybis(2-fluorocyclohexane): Two molecules of 2-fluorocyclohexanol undergo a dehydration reaction in the presence of an acid catalyst to form 1,1’-Oxybis(2-fluorocyclohexane).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,1’-Oxybis(2-fluorocyclohexane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(2-fluorocyclohexane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including 1,1’-Oxybis(2-fluorocyclohexane), are explored for their potential use in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism by which 1,1’-Oxybis(2-fluorocyclohexane) exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
1,1’-Oxybis(2-fluorocyclohexane) can be compared with other fluorinated cyclohexanes, such as:
Fluorocyclohexane: A simpler compound with a single fluorine atom, used in similar applications but with different reactivity and properties.
1,2-Difluorocyclohexane: Contains two fluorine atoms at different positions, leading to different chemical behavior and applications.
1,1’-Oxybis(cyclohexane): Lacks fluorine atoms, making it less reactive and with different physical properties.
The uniqueness of 1,1’-Oxybis(2-fluorocyclohexane) lies in its specific substitution pattern and the presence of an oxygen bridge, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
113742-89-5 |
---|---|
Molekularformel |
C12H20F2O |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
1-fluoro-2-(2-fluorocyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C12H20F2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h9-12H,1-8H2 |
InChI-Schlüssel |
UBRVQVBPCJNHJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OC2CCCCC2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.